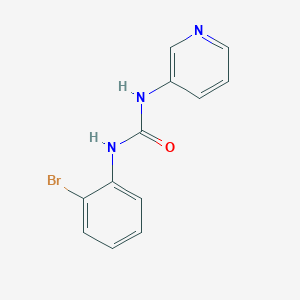![molecular formula C20H19NO3S2 B4616005 5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4616005.png)
5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
説明
This compound belongs to a class of organic molecules known for their versatile chemical structures and potential for various applications. Thiazolidinones, in particular, exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves condensation reactions using microwave-assisted synthesis, which offers a convenient approach. For instance, derivatives similar to the compound have been synthesized from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives under microwave conditions, showing the efficiency of such methods in preparing these compounds (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals significant insights into their chemical behavior. For example, studies involving X-ray diffraction, NMR, and computational methods have been used to ascertain the geometry, confirm the structure, and investigate the electronic properties of these molecules. One study focused on the crystal structure and Hirshfeld surface analysis to understand the intermolecular interactions and molecular stability (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including cycloaddition and condensation, which can be influenced by the presence of nitrile oxides and other reactants. These reactions not only extend the utility of thiazolidinones but also allow for the modification of their chemical properties for specific applications (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental methods, including crystallography and spectroscopy, providing essential data for the material's handling and formulation (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, play a significant role in the biological activity and potential therapeutic use of thiazolidinone derivatives. Studies focusing on these aspects help in understanding the mechanisms of action and optimizing the compounds for better efficacy and safety (Levshin et al., 1983).
科学的研究の応用
Dual Inhibitors of Enzymes
Thiazolidinones have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, exhibiting anti-inflammatory activity. Such compounds show promise in the development of anti-inflammatory drugs with dual mechanisms of action, enhancing therapeutic efficacy (Unangst et al., 1994).
Calcium Antagonists with Antioxidant Activity
Thiazolidinone derivatives have been identified as novel types of Ca(2+) antagonists that possess both Ca(2+) overload inhibition and antioxidant activity. This dual functionality is significant for cardiovascular research, indicating the potential for these compounds to be developed into treatments for diseases associated with Ca(2+) dysregulation and oxidative stress (Kato et al., 1999).
Synthesis of Heterocycles
Research on thiazolidin-4-ones has led to the synthesis of new 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, demonstrating the chemical versatility of thiazolidinone derivatives for creating potential biological compounds. These novel heterocycles highlight the role of thiazolidinones in synthesizing new compounds with possible biological applications (Masteloto et al., 2015).
Antifungal Agents
Mycosidine congeners, derived from thiazolidine, have shown high antifungal activity, suggesting thiazolidinones as a promising scaffold for developing new antifungal drugs. These findings underscore the importance of thiazolidinones in the discovery of novel antifungal agents with potential unique mechanisms of action (Levshin et al., 2022).
特性
IUPAC Name |
(5E)-5-[[3-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-14-6-8-16(9-7-14)23-10-3-11-24-17-5-2-4-15(12-17)13-18-19(22)21-20(25)26-18/h2,4-9,12-13H,3,10-11H2,1H3,(H,21,22,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTNFRBFFDRXAT-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)
![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
![methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4615943.png)
![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)

![1-[({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)acetyl]-4-piperidinecarboxamide](/img/structure/B4615970.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4615971.png)
![N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4615976.png)
![2-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4615984.png)
![5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4615990.png)
![2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4615996.png)
![2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4616000.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4616003.png)